

# Thermochemical Properties of 2-Chlorotoluene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorotoluene

Cat. No.: B165313

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This technical guide provides a comprehensive overview of the thermochemical data for **2-chlorotoluene** (o-chlorotoluene). The information is compiled from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST) and other chemical databases. This document is intended to be a valuable resource for professionals in research and development who require accurate thermochemical data for modeling, process design, and safety assessments.

## Core Thermochemical Data

The fundamental thermochemical properties of **2-chlorotoluene** are summarized in the tables below. It is important to note that while some data is derived from modern, critically evaluated sources, certain key values, such as the standard enthalpy of formation, are based on older experimental work and should be used with an understanding of their potential uncertainty.

### Table 1: Standard Molar Thermochemical Properties at 298.15 K and 1 atm

Property	Symbol	Value	Units	Source and Notes
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ(l)$	-3710	kJ/mol	NIST WebBook (uncertain value from 1906)[1]
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ(l)$	-3747	kJ/mol	PubChem (at 18.8 °C)[2]
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	-83.3	kJ/mol	NIST WebBook (uncertain value from 1906)[1]
Standard Molar Enthalpy of Formation (gas, calculated)	$\Delta_f H^\circ(g)$	21.51	kJ/mol	Cheméo (Joback method)[3]
Standard Molar Gibbs Free Energy of Formation (gas, calculated)	$\Delta_f G^\circ(g)$	98.91	kJ/mol	Cheméo (Joback method)[3]

Note: The significant discrepancy and age of the experimental enthalpy values highlight a need for modern experimental re-evaluation. Calculated values are provided for completeness where experimental data is unavailable or of low certainty.

## Table 2: Phase Change and Other Enthalpies

Property	Symbol	Value	Units	Source and Notes
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$	38.50	kJ/mol	Cheméo (Joback method)[3]
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	11.73	kJ/mol	Cheméo (Joback method)[3]

## Table 3: Temperature-Dependent Thermochemical Properties

The NIST Web Thermo Tables (WTT) provide critically evaluated data for enthalpy and isobaric heat capacity over a range of temperatures for both the liquid and ideal gas phases of **2-chlorotoluene**.<sup>[4]</sup> This data is essential for calculations at temperatures other than the standard 298.15 K.

### Ideal Gas Phase Properties (NIST WTT)<sup>[4]</sup>

- Enthalpy: Data is available from 200 K to 1000 K.
- Isobaric Heat Capacity ( $C_p$ ): Data is available from 200 K to 1000 K.

### Liquid Phase Properties (NIST WTT)<sup>[4]</sup>

- Enthalpy (in equilibrium with gas): Data is available from 237.26 K to 639.94 K.
- Isobaric Heat Capacity ( $C_p$ ): Data is available over a range of temperatures.

## Methodologies for Determination of Thermochemical Data

The determination of the thermochemical properties of a compound like **2-chlorotoluene** can be approached through both experimental and computational methods.

## Experimental Protocol: Combustion Calorimetry

The standard enthalpy of combustion is a key experimental value from which the enthalpy of formation can be derived. The primary technique for measuring the enthalpy of combustion of organic compounds is oxygen bomb calorimetry.

#### Generalized Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **2-chlorotoluene** is placed in a crucible within a high-pressure vessel known as a "bomb." A known length of ignition wire is placed in contact with the sample. For volatile liquids like **2-chlorotoluene**, encapsulation in a gelatin capsule or similar container is necessary to prevent evaporation before ignition.
- **Bomb Assembly and Pressurization:** A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state and to absorb acidic combustion products. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter system to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined in a separate experiment by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of **2-chlorotoluene** is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the amount of sample burned. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.

## Computational Protocol: Gaussian-3 (G3) Theory

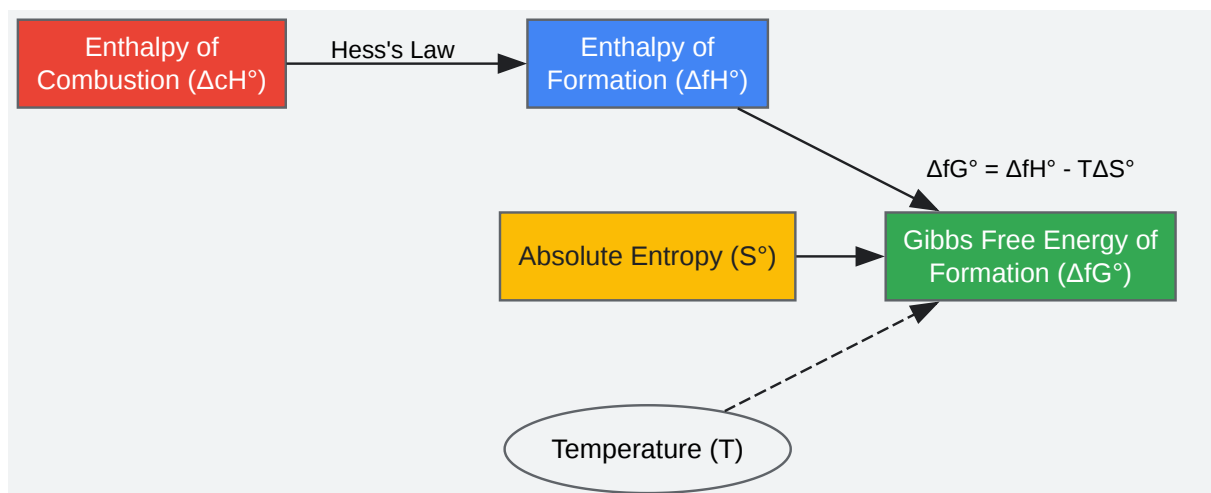
Ab initio computational methods provide a powerful tool for predicting thermochemical properties. Gaussian-n theories, such as G3 theory, are composite methods designed to achieve high accuracy.

Generalized Workflow for G3 Calculation:

- **Geometry Optimization:** The molecular geometry of **2-chlorotoluene** is optimized at the MP2(Full)/6-31G(d) level of theory. This step determines the lowest energy conformation of the molecule.<sup>[5]</sup>
- **Vibrational Frequencies:** Vibrational frequencies are calculated at the HF/6-31G(d) level using the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor to correct for known systematic errors.<sup>[5]</sup>
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and higher levels of theory (e.g., QCISD(T), MP4, MP2).<sup>[5][6][7][8][9]</sup>
- **Energy Correction and Extrapolation:** The results of the single-point energy calculations are combined in an additive manner to approximate the energy at a very high level of theory with a large basis set.<sup>[5][6][7][8][9]</sup>
- **Higher-Level Correction (HLC):** A small empirical correction, the HLC, is added to the final energy to account for remaining systematic deficiencies in the calculations. The parameters for the HLC are determined by fitting to a large set of accurate experimental data.<sup>[5]</sup>
- **Calculation of Thermochemical Properties:** The total energy at 0 K is combined with the scaled zero-point energy and thermal corrections from the frequency calculation to determine the enthalpy of formation, entropy, and Gibbs free energy at a desired temperature (e.g., 298.15 K).

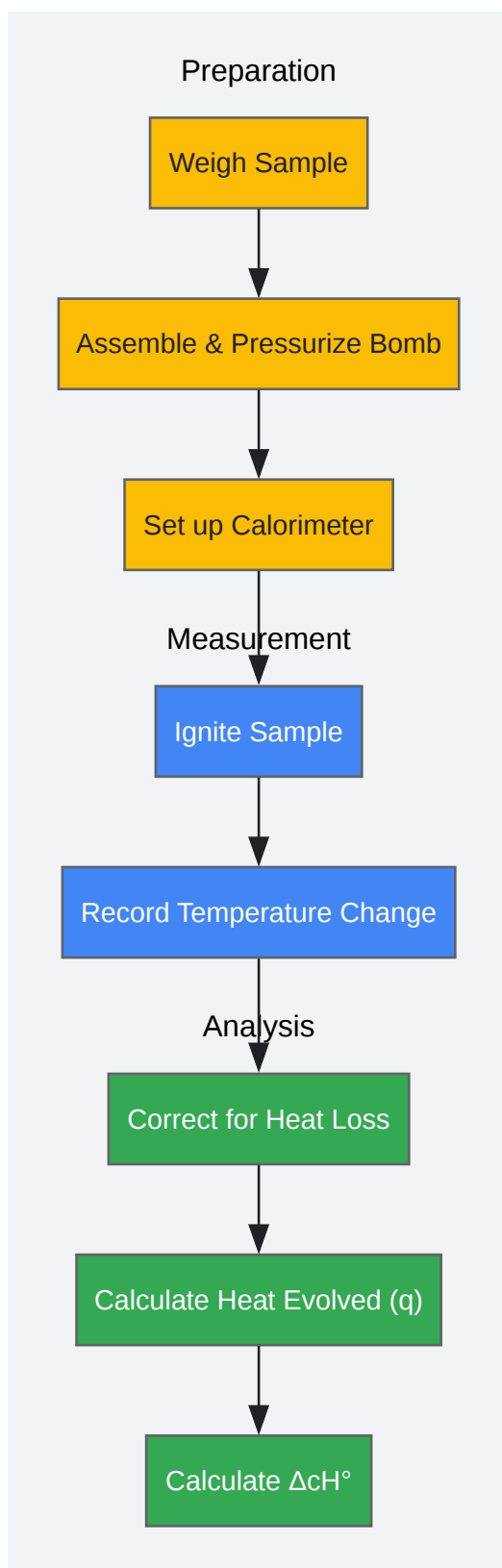
## Visualizations

The following diagrams illustrate the relationships between key thermochemical properties and the workflows for their determination.



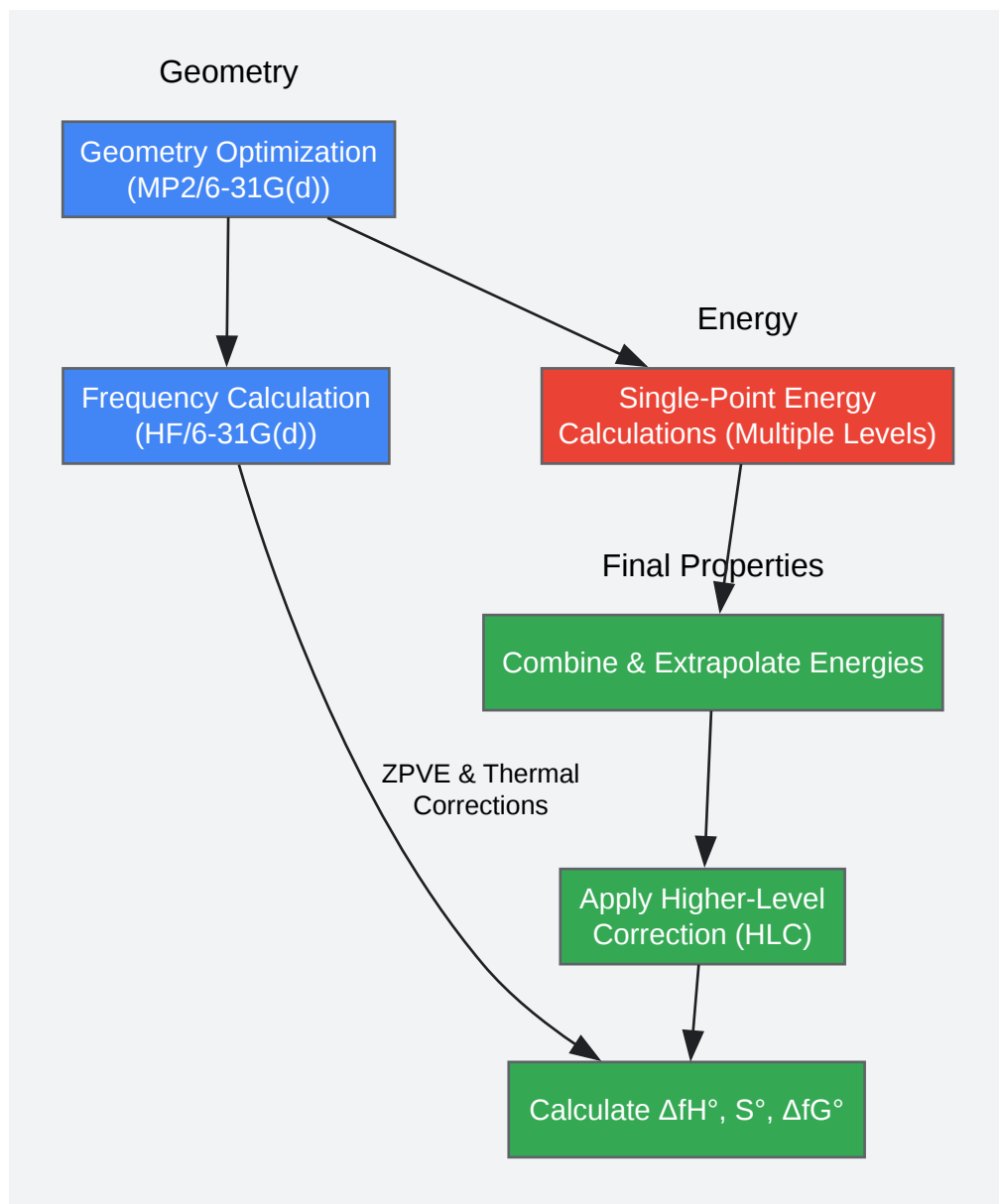
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Relationship between core thermochemical properties.



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Workflow for Combustion Calorimetry.



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Workflow for G3 Computational Thermochemistry.

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